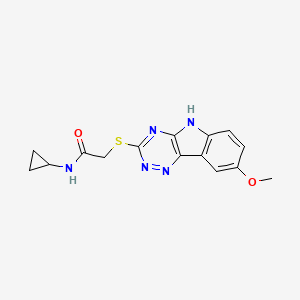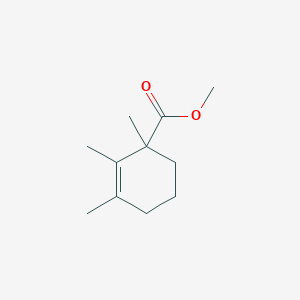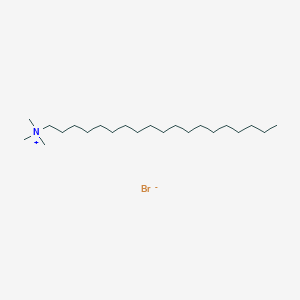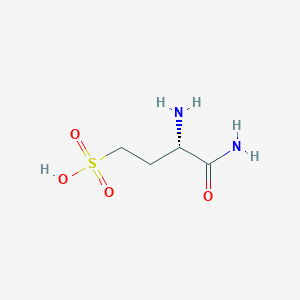![molecular formula C15H11Cl2NO4 B12596229 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid CAS No. 649773-65-9](/img/structure/B12596229.png)
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C15H11Cl2NO4 and a molecular weight of 340.158 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a 3,4-dichlorophenoxy group and an acetylamino group. It is primarily used in the field of organic chemistry for various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Preparation of 3,4-dichlorophenoxyacetic acid: This is achieved by reacting 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 3,4-dichlorophenoxyacetic acid is then acetylated using acetic anhydride to form 3,4-dichlorophenoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid: A compound with similar functional groups but different substitution patterns.
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]thioxomethylbenzoic acid: A derivative with a thioxomethyl group instead of a carboxyl group.
Uniqueness
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and acetylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
649773-65-9 |
|---|---|
Formule moléculaire |
C15H11Cl2NO4 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Clé InChI |
MGQDFMPVQVPPJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)

![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)

silane](/img/structure/B12596173.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)



